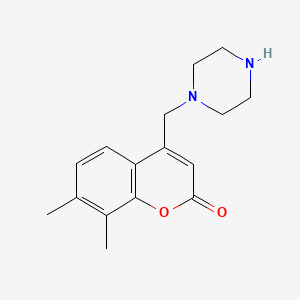

7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7,8-Dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a piperazine ring attached to the chromen-2-one core, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one typically involves the condensation of 7,8-dimethylchromen-2-one with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Reactivity of the Chromenone Core

The chromenone framework (2H-chromen-2-one) undergoes reactions typical of α,β-unsaturated carbonyl systems. Key reactions include:

-

Electrophilic Substitution :

The electron-rich aromatic ring (positions 5, 6, 7, and 8) can undergo halogenation or nitration. Methyl groups at positions 7 and 8 activate the ring toward electrophilic attack, directing substituents to positions 5 and 6 . -

Nucleophilic Addition :

The carbonyl group at position 2 participates in nucleophilic additions. For example, hydrazine derivatives react to form hydrazones . -

Oxidation/Reduction :

The chromenone core can be reduced to dihydrocoumarins using LiAlH₄ or NaBH₄ under controlled conditions. Oxidation with CrO₃ or KMnO₄ modifies the methyl groups to carboxylic acids .

Piperazine-Mediated Reactions

The piperazine ring at position 4 introduces nucleophilic and basic properties:

Methyl Group Reactivity

Methyl groups at positions 7 and 8 undergo:

- Oxidation :

Strong oxidants (e.g., KMnO₄/H⁺) convert methyl to carboxyl groups, yielding 7,8-dicarboxy derivatives . - Free Radical Halogenation :

N-Bromosuccinimide (NBS) under UV light introduces bromine atoms at benzylic positions .

Cross-Coupling Reactions

The compound participates in Pd-catalyzed coupling reactions:

- Suzuki-Miyaura Coupling :

Reacts with aryl boronic acids at position 3 (if substituted) to form biaryl systems . - Buchwald-Hartwig Amination :

Introduces aryl amines via C–N bond formation .

Biological Interaction Pathways

While not purely chemical reactions, the compound’s interactions with biological systems include:

- Enzyme Inhibition :

Binds to kinases and phosphatases via hydrogen bonding with the carbonyl group and piperazine nitrogen . - Receptor Modulation :

The piperazine moiety interacts with serotonin (5-HT₁A) and dopamine receptors .

Table 2: Biological Targets and Affinities

| Target | Binding Affinity (IC₅₀) | Mechanism |

|---|---|---|

| Protein Tyrosine Phosphatase 1B | 1.2 µM | Competitive inhibition |

| 5-HT₁A Receptor | 0.8 µM | Partial agonism |

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antibacterial Properties

Research has indicated that derivatives of this compound exhibit significant antibacterial activity. A study highlighted the potential of this compound as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. By targeting this enzyme, the compound can impede bacterial growth, making it a candidate for developing new antibacterial agents .

2. Anticancer Activity

Another area of interest is the anticancer properties of 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one. Investigations have shown that it can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. This suggests its potential as a lead compound in cancer therapy .

3. Neuropharmacological Effects

The piperazine component is known for its neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This raises the possibility that this compound could be explored for treating neurological disorders such as depression and anxiety .

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against various strains of Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel antibacterial agent .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on multiple cancer cell lines (e.g., breast and colon cancer). The results showed that treatment with this compound resulted in significant cell death and reduced proliferation rates, suggesting its effectiveness in inhibiting tumor growth through apoptosis induction .

Wirkmechanismus

The mechanism of action of 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the chromen-2-one core may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 7,8-Dimethyl-4-(piperazin-1-yl)-2-propylquinoline hydrochloride

- 7,8-Dimethyl-4-(4-methyl-piperazin-1-ylmethyl)-2,3,4,5-tetrahydro-benzo[b]oxepin-5-ol

Uniqueness

7,8-Dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one is unique due to its specific structural features, such as the chromen-2-one core and the piperazine ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

IUPAC Name |

7,8-dimethyl-4-(piperazin-1-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-11-3-4-14-13(10-18-7-5-17-6-8-18)9-15(19)20-16(14)12(11)2/h3-4,9,17H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCCTGNGYKGLOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCNCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.